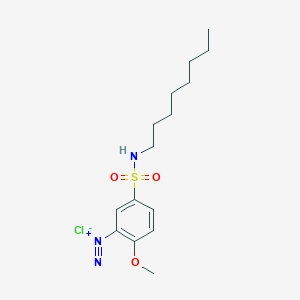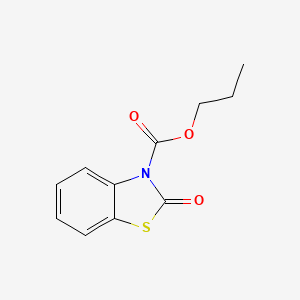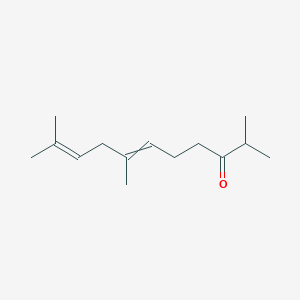
2,7,10-Trimethylundeca-6,9-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,10-Trimethylundeca-6,9-dien-3-one is an organic compound with the molecular formula C14H24O. It is a polyketide compound that has been identified as an aggregation-sex pheromone in certain beetle species . This compound is notable for its unique structural motif and its role in chemical ecology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,10-Trimethylundeca-6,9-dien-3-one involves multiple steps, typically starting from simpler organic molecules. One common synthetic route involves the use of polyketide synthesis, where the compound is built up through a series of condensation reactions involving acetyl and malonyl subunits . The reaction conditions often require the presence of specific catalysts and controlled temperatures to ensure the correct formation of the double bonds and the methyl groups at the specified positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory synthesis but optimized for higher yields and cost-effectiveness. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,7,10-Trimethylundeca-6,9-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products Formed
Oxidation: Can form ketones, aldehydes, or carboxylic acids.
Reduction: Can form alcohols or alkanes.
Substitution: Can form halogenated compounds or amines.
Scientific Research Applications
2,7,10-Trimethylundeca-6,9-dien-3-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of polyketide synthesis and reaction mechanisms.
Industry: Used in the synthesis of other complex organic molecules and as a chemical intermediate.
Mechanism of Action
The mechanism by which 2,7,10-Trimethylundeca-6,9-dien-3-one exerts its effects involves its interaction with specific receptors in the target organisms. In the case of beetles, it binds to olfactory receptors, triggering a behavioral response that leads to aggregation and mating . The molecular targets include specific proteins in the olfactory system that recognize the unique structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,6,10-Trimethylundeca-5,9-dienol
- 2,6,10-Trimethylundeca-5,9-dienal
- 5,9-Undecadien-2-one, 6,10-dimethyl-, (E)
Uniqueness
2,7,10-Trimethylundeca-6,9-dien-3-one is unique due to its specific structural motif and its role as an aggregation-sex pheromone in beetles. While similar compounds may share some structural features, such as the presence of double bonds and methyl groups, the exact positioning and combination of these features in this compound confer its unique biological activity.
Properties
CAS No. |
89966-01-8 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,7,10-trimethylundeca-6,9-dien-3-one |
InChI |
InChI=1S/C14H24O/c1-11(2)9-10-13(5)7-6-8-14(15)12(3)4/h7,9,12H,6,8,10H2,1-5H3 |
InChI Key |
RKIIPUXSNDVFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC=C(C)CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)
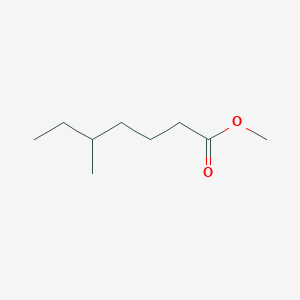
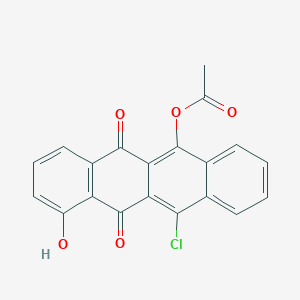
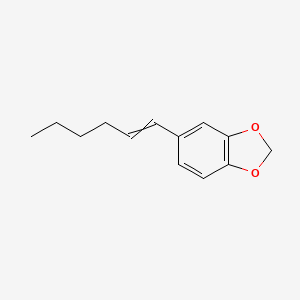
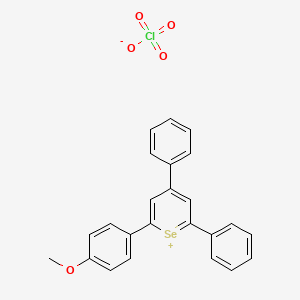
![1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14374414.png)
![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
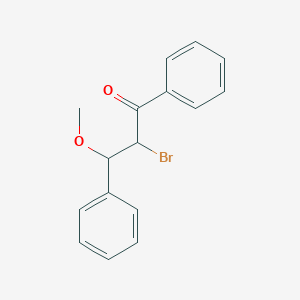
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)

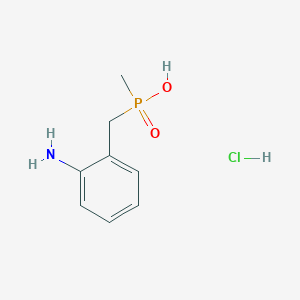
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)
